molecular formula C16H13BrOS B13005147 4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde

4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde

Cat. No.: B13005147
M. Wt: 333.2 g/mol
InChI Key: FZNMJUMZDREGJK-UHFFFAOYSA-N
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Description

4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde is an aromatic compound with the molecular formula C16H13BrOS and a molecular weight of 333.24 g/mol It is characterized by the presence of a bromophenyl group attached to a propanoyl chain, which is further connected to a benzothialdehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a bromobenzene derivative followed by a series of reduction and oxidation steps . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures, including NMR, HPLC, and GC analyses, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields .

Properties

Molecular Formula

C16H13BrOS

Molecular Weight

333.2 g/mol

IUPAC Name

4-[3-(4-bromophenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C16H13BrOS/c17-15-8-3-12(4-9-15)5-10-16(18)14-6-1-13(11-19)2-7-14/h1-4,6-9,11H,5,10H2

InChI Key

FZNMJUMZDREGJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C=S)Br

Origin of Product

United States

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